molecular formula C6H4BrClO4S2 B1422959 Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 1306606-67-6

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B1422959
M. Wt: 319.6 g/mol
InChI Key: IRAYQSPTRMDCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4BrClO4S2 . It has a molecular weight of 319.58 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” can be represented by the InChI code: 1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate” is a liquid at room temperature .

Scientific Research Applications

  • Intermediate in Pharmaceuticals and Herbicides Production : It is used as an intermediate in the synthesis of pharmaceuticals and herbicides. A study by Wang Tian-gui (2006) highlights its use in the production process, where acetic acid is used as a solvent. The recovery and reuse of acetic acid from the effluent containing this compound have been studied, demonstrating its significant role in industrial chemical processes (Wang Tian-gui, 2006).

  • Synthesis of New Heterocyclic Systems : Methyl thiophene carboxylates, including the Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate, are key in the synthesis of new heterocyclic systems. M. S. Yagodkina-Yakovenko et al. (2018) describe the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, derivatives of a new heterocyclic system, starting from methyl 2-(bromomethyl)thiophene-3-carboxylates (Yagodkina-Yakovenko et al., 2018).

  • Electrophilic Reactions and Synthesis of Long-Chain Esters : A study by Yang et al. (2000) demonstrates the use of methyl thiophene carboxylates in electrophilic reactions promoted by samarium diiodide. These compounds reacted with aldehydes, ketones, and conjugated esters to synthesize long-chain esters with remote hydroxyl and carboxyl groups, which have applications in pharmaceuticals (Yang et al., 2000).

  • Synthesis of Brominated Thiophene Derivatives : I. Taydakov and S. S. Krasnoselskiy (2010) explored the synthesis of brominated thiophene-2-carboxylic acids by electrophilic bromination of the corresponding acids and esters. This study shows the significance of brominated thiophene derivatives in chemical synthesis (Taydakov & Krasnoselskiy, 2010).

  • Photostabilizers for Rigid Poly(Vinyl Chloride) : A. Balakit et al. (2015) conducted research on new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). This indicates the potential of methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate in improving the photostability of PVC materials (Balakit et al., 2015).

  • Building Blocks for Insecticides : J. W. Hull et al. (2007) discuss the development of potential manufacturing routes for substituted thiophenes, preparing halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides (Hull et al., 2007).

Safety And Hazards

This compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAYQSPTRMDCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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